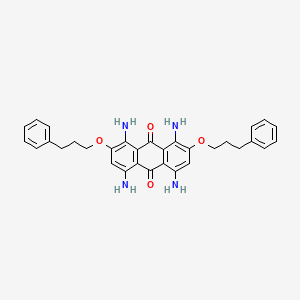
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthracenedione family, characterized by the presence of multiple amino groups and phenylpropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Phenylpropoxy Substitution: The phenylpropoxy groups are introduced at positions 2 and 7 through etherification reactions, often using phenylpropyl bromide or similar reagents in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenylpropoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracenedione derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, its phenylpropoxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of phenylpropoxy groups at positions 2 and 7 enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
Overview of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione
This compound is a synthetic organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H28N4O2
- Molecular Weight : 396.51 g/mol
Anticancer Properties
Research indicates that anthraquinone derivatives possess significant anticancer properties. The compound has shown potential in various studies:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
- Cell Lines Tested : Various studies have utilized cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to evaluate its efficacy.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of anthraquinone derivatives:
- Bacterial Strains : Studies have reported effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.2 | |
| Anticancer | HeLa | 12.5 | |
| Antimicrobial | Staphylococcus aureus | 20.0 | |
| Antimicrobial | Escherichia coli | 18.5 |
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through upregulation of pro-apoptotic proteins.
-
Case Study 2: Antimicrobial Activity
- In another investigation focusing on antimicrobial properties, this compound exhibited a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Properties
CAS No. |
88601-77-8 |
|---|---|
Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)31(37)26-22(34)18-24(30(36)28(26)32(27)38)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |
InChI Key |
PZPRXGNBWCUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















